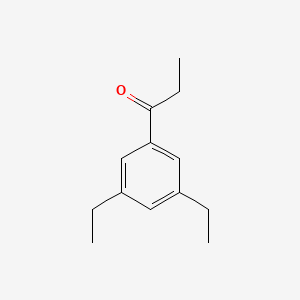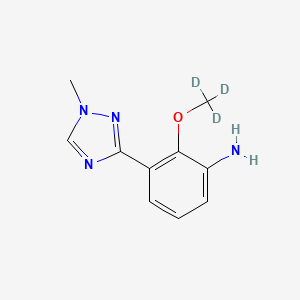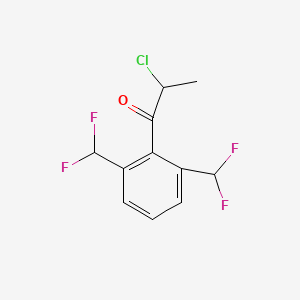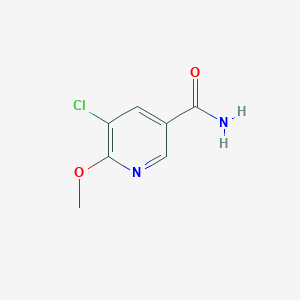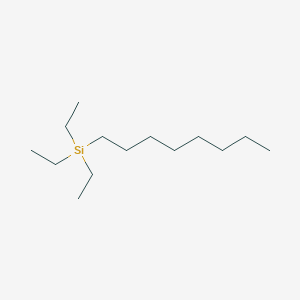
Triethyl(octyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(octyl)silane is an organosilicon compound with the molecular formula C14H32Si. It is characterized by a silicon atom bonded to three ethyl groups and one octyl group. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethyl(octyl)silane can be synthesized through the reaction of triethylchlorosilane with an appropriate reducing agent, such as lithium aluminum hydride (LiAlH4). . The reaction conditions must be carefully controlled to ensure high yields and purity levels.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and the use of high-purity reagents to achieve consistent product quality. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(octyl)silane undergoes various chemical reactions, including:
Reduction Reactions: The Si-H bond in this compound is highly reactive and can transfer hydrogen to other molecules, enabling reduction reactions.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes.
Substitution Reactions: This compound can undergo substitution reactions, where the ethyl or octyl groups are replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3), and other hydride donors are commonly used in reduction reactions involving this compound.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Triethyl(octyl)silane has a wide range of applications in scientific research, including:
Synthetic Chemistry: It is extensively used as a reducing agent and hydride source in the synthesis of complex organic molecules.
Pharmaceuticals: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and natural products.
Materials Science: This compound is utilized in the preparation of silicon-containing polymers and ceramics, which are essential for advanced composites, coatings, and electronics.
Biological Research: This compound is employed in the modification of biomolecules and the development of novel drug delivery systems.
Wirkmechanismus
The mechanism of action of triethyl(octyl)silane primarily involves the reactive Si-H bond. This bond can transfer hydrogen to unsaturated organic compounds, facilitating reduction reactions . The hydrogen atom from the Si-H bond is transferred to the target molecule, reducing it and forming a new Si-C bond. This mechanism is crucial in various synthetic and catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: Similar to triethyl(octyl)silane but lacks the octyl group.
Triethoxy(octyl)silane: Contains ethoxy groups instead of ethyl groups.
Diphenylsilane: Contains phenyl groups instead of ethyl or octyl groups.
Uniqueness
This compound is unique due to the presence of the octyl group, which enhances its lipophilicity and solubility in organic solvents. This property makes it particularly useful in organic synthesis and materials science applications, where solubility and reactivity are critical factors .
Eigenschaften
CAS-Nummer |
10175-53-8 |
|---|---|
Molekularformel |
C14H32Si |
Molekulargewicht |
228.49 g/mol |
IUPAC-Name |
triethyl(octyl)silane |
InChI |
InChI=1S/C14H32Si/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4/h5-14H2,1-4H3 |
InChI-Schlüssel |
XVKXMTGNOIVVLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



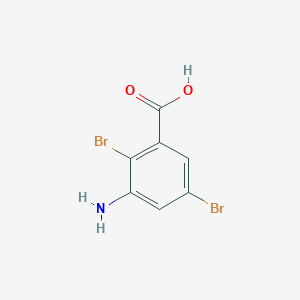
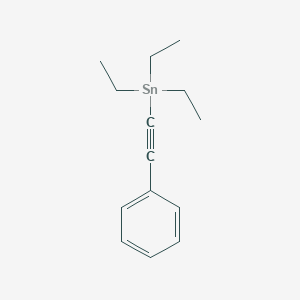


![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
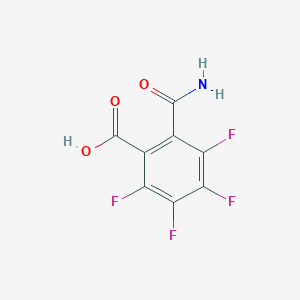
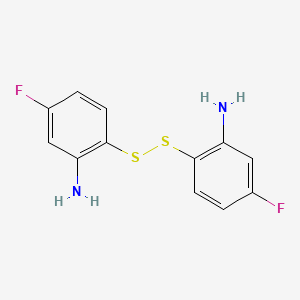
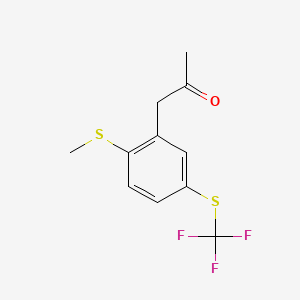
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)
